molecular formula C25H25N3O5S B11518132 N-benzyl-2-{[(Z)-(4,5-dimethoxy-2-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-benzyl-2-{[(Z)-(4,5-dimethoxy-2-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11518132
M. Wt: 479.5 g/mol
InChI Key: WENPLLGDZYIPFV-DICXZTSXSA-N
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Description

N-BENZYL-2-[(Z)-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a benzyl group, a nitrophenyl group, and a tetrahydrobenzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-[(Z)-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps:

    Formation of the Tetrahydrobenzothiophene Core: This can be achieved through a cyclization reaction involving a suitable thiophene precursor.

    Introduction of the Benzyl Group: This step often involves a nucleophilic substitution reaction where a benzyl halide reacts with the tetrahydrobenzothiophene core.

    Attachment of the Nitrophenyl Group: This is typically done through a condensation reaction with a nitrophenyl aldehyde.

    Final Assembly: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-[(Z)-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amine.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives or nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-BENZYL-2-[(Z)-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its complex structure and potential biological activity.

    Organic Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.

    Biological Studies: Its derivatives can be used to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of N-BENZYL-2-[(Z)-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of certain biological pathways. The benzyl group can enhance the compound’s binding affinity to its target.

Comparison with Similar Compounds

Similar Compounds

    N-BENZYL-2,2-DIMETHOXYETHANAMINE: Similar in structure but lacks the tetrahydrobenzothiophene core.

    4,5-DIMETHOXY-2-NITROBENZYL ALCOHOL: Contains the nitrophenyl group but lacks the benzyl and tetrahydrobenzothiophene groups.

Uniqueness

N-BENZYL-2-[(Z)-[(4,5-DIMETHOXY-2-NITROPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is unique due to its combination of a benzyl group, a nitrophenyl group, and a tetrahydrobenzothiophene core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H25N3O5S

Molecular Weight

479.5 g/mol

IUPAC Name

N-benzyl-2-[(Z)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C25H25N3O5S/c1-32-20-12-17(19(28(30)31)13-21(20)33-2)15-27-25-23(18-10-6-7-11-22(18)34-25)24(29)26-14-16-8-4-3-5-9-16/h3-5,8-9,12-13,15H,6-7,10-11,14H2,1-2H3,(H,26,29)/b27-15-

InChI Key

WENPLLGDZYIPFV-DICXZTSXSA-N

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=N\C2=C(C3=C(S2)CCCC3)C(=O)NCC4=CC=CC=C4)[N+](=O)[O-])OC

Canonical SMILES

COC1=C(C=C(C(=C1)C=NC2=C(C3=C(S2)CCCC3)C(=O)NCC4=CC=CC=C4)[N+](=O)[O-])OC

Origin of Product

United States

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